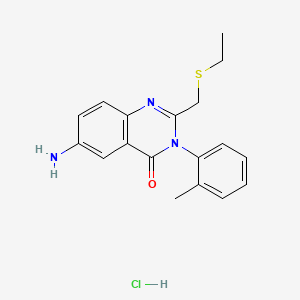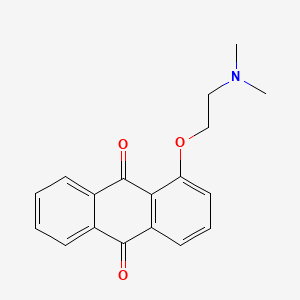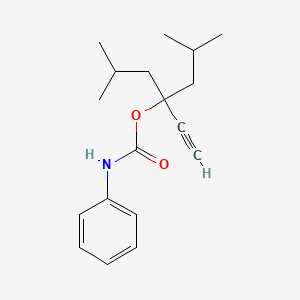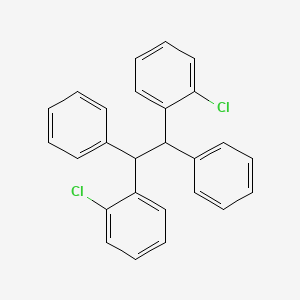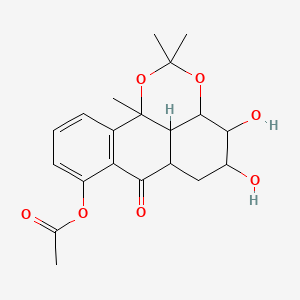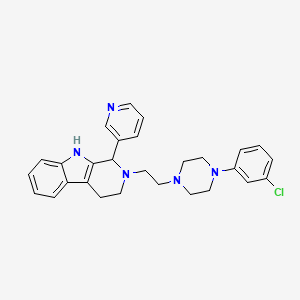
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include halogenated compounds, amines, and catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridoindole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Chlorophenyl compounds: Compounds featuring the chlorophenyl group.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
110785-30-3 |
|---|---|
Fórmula molecular |
C28H30ClN5 |
Peso molecular |
472.0 g/mol |
Nombre IUPAC |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C28H30ClN5/c29-22-6-3-7-23(19-22)33-16-13-32(14-17-33)15-18-34-12-10-25-24-8-1-2-9-26(24)31-27(25)28(34)21-5-4-11-30-20-21/h1-9,11,19-20,28,31H,10,12-18H2 |
Clave InChI |
NNFQREQCAICLQH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
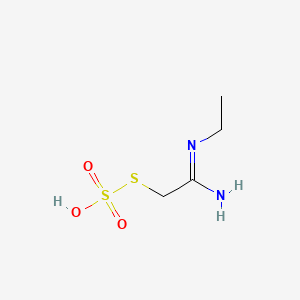
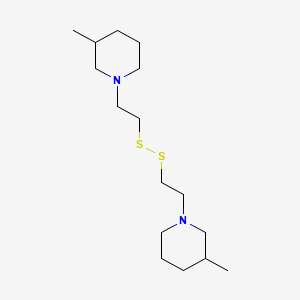
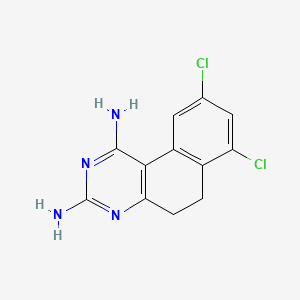
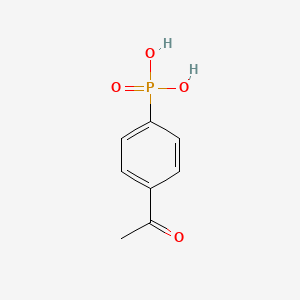
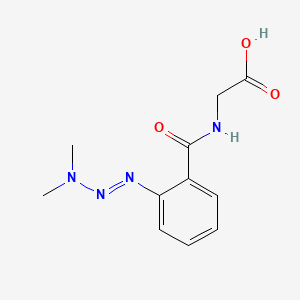
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
